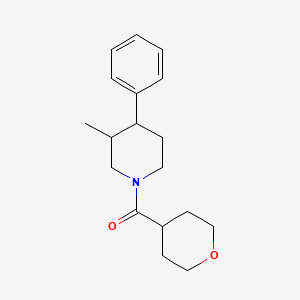
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone, also known as MPPOM, is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. MPPOM is a piperidine derivative that has a unique chemical structure, which makes it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated ion channels. This compound has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play a key role in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have analgesic and anti-inflammatory effects, which are believed to be mediated by the modulation of neurotransmitter release and the inhibition of voltage-gated ion channels. This compound has also been shown to have anticonvulsant effects, which are believed to be mediated by the inhibition of voltage-gated sodium channels. In addition, this compound has been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
The advantages of using (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone in lab experiments include its unique chemical structure, which makes it a promising candidate for the development of new drugs. This compound has also been shown to have a wide range of pharmacological activities, which makes it a versatile tool for studying the mechanisms of action of various drugs. The limitations of using this compound in lab experiments include its complex synthesis method, which requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of lab experiments.
未来方向
There are many potential future directions for the research on (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone. One possible direction is the development of new drugs that are based on the chemical structure of this compound. Another possible direction is the study of the mechanisms of action of this compound, which could lead to the development of new treatments for various diseases. Finally, the study of the biochemical and physiological effects of this compound could provide valuable insights into the workings of the nervous system and the development of new drugs.
合成方法
The synthesis of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone involves the reaction of 3-methyl-4-phenylpiperidin-4-ol with 4-bromobutanal in the presence of a base. The resulting product is then treated with an acid to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been the subject of extensive scientific research due to its potential use in the development of new drugs. This compound has been found to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
属性
IUPAC Name |
(3-methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14-13-19(18(20)16-8-11-21-12-9-16)10-7-17(14)15-5-3-2-4-6-15/h2-6,14,16-17H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGDZRXRIBIAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C2=CC=CC=C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

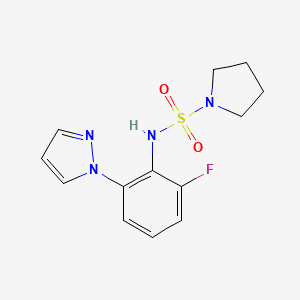
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
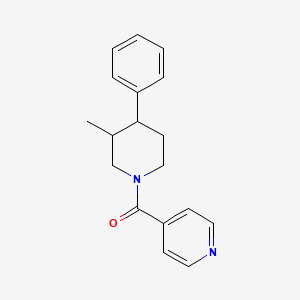
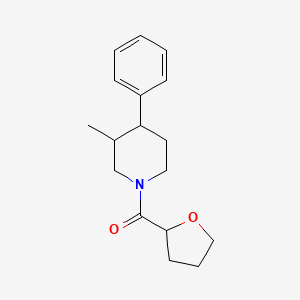
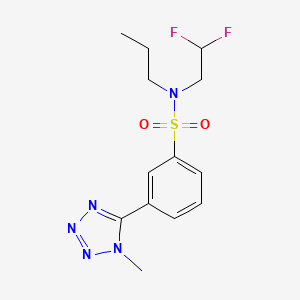
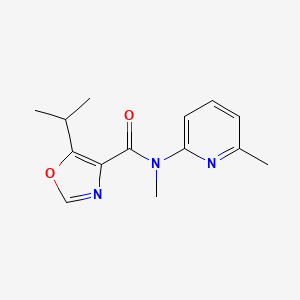


![5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B7592363.png)